3-(1H-indol-6-yl)propan-1-amine
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Overview
Description
3-(1H-indol-6-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, attached to a propanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-6-yl)propan-1-amine typically involves the reaction of indole with a suitable alkylating agent. One common method is the alkylation of indole with 3-bromopropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-6-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(1H-indol-6-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-indol-6-yl)propan-1-amine involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as enzyme activity and signal transduction. The compound’s amine group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Another indole derivative with a similar structure but with a different substitution pattern.
Serotonin: A neurotransmitter that also contains an indole ring and an amine group.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid group.
Uniqueness
3-(1H-indol-6-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(1H-indol-6-yl)propan-1-amine |
InChI |
InChI=1S/C11H14N2/c12-6-1-2-9-3-4-10-5-7-13-11(10)8-9/h3-5,7-8,13H,1-2,6,12H2 |
InChI Key |
ZTHZOCOIRACFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CCCN |
Origin of Product |
United States |
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